molecular formula C27H24N4O3 B2440038 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-18-0

3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2440038
CAS No.: 1207051-18-0
M. Wt: 452.514
InChI Key: JYTGKGWLMQPULJ-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

A significant area of interest is the synthesis and evaluation of compounds with cytotoxic properties against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazoline diones, have shown potent cytotoxic effects. These compounds were tested against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some exhibiting IC(50) values less than 10 nM. Such findings suggest the potential of these compounds in the development of anticancer therapies (Deady et al., 2003).

Antimicrobial Activity

The search for novel antimicrobial agents has also led to the synthesis of quinazoline derivatives. A study highlighted the preparation of novel quinazolinone derivatives as potential anticancer agents, indicating their broad application in pharmaceutical development. These compounds showed cytotoxic activity against cancer cell lines, hinting at their dual utility in both anticancer and antimicrobial therapeutic development (Poorirani et al., 2018).

Synthesis Methods

Innovative synthesis methods for quinazoline-2,4(1H,3H)-diones using environmentally benign processes have also been explored. For instance, solvent-free synthesis techniques utilizing carbon dioxide and catalytic amounts of DBU or DBN demonstrate a move towards sustainable chemistry. Such methods not only offer efficient routes to these compounds but also align with green chemistry principles by minimizing hazardous solvent use (Mizuno et al., 2007).

Herbicidal Activity

The exploration of quinazoline-2,4-diones extends into the agricultural sector, where their derivatives have been evaluated as herbicides. Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and tested for their efficacy against a broad spectrum of weeds. Such research underscores the potential of these compounds in developing new herbicidal agents with excellent weed control and crop selectivity, contributing to sustainable agricultural practices (Wang et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the reaction of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst and solvent. The resulting intermediate is then subjected to further reactions to obtain the final product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one", "Suitable catalyst", "Solvent" ], "Reaction": [ "Step 1: 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is reacted with 2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst and solvent to obtain the intermediate product.", "Step 2: The intermediate product is then subjected to further reactions, which may include cyclization, reduction, and/or oxidation, to obtain the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

1207051-18-0

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-16-9-11-20(13-18(16)3)25-28-24(34-29-25)15-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3

InChI Key

JYTGKGWLMQPULJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)C

solubility

not available

Origin of Product

United States

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